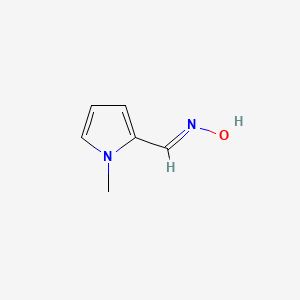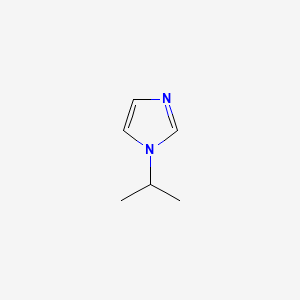
1-Isopropylimidazole
Vue d'ensemble
Description
1-Isopropylimidazole is an organic compound belonging to the imidazole family, characterized by the presence of an isopropyl group attached to the nitrogen atom of the imidazole ring. Its molecular formula is C6H10N2, and it has a molecular weight of 110.16 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
1-Isopropylimidazole can be synthesized through several methods. One common synthetic route involves the alkylation of imidazole with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
-
Alkylation Reaction: : Imidazole is treated with isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
-
Industrial Production: : Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the alkylation process .
Analyse Des Réactions Chimiques
1-Isopropylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, DMSO, acetonitrile.
Major products formed from these reactions include various substituted imidazoles and their derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-isopropylimidazole involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, this compound can interact with enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
1-Isopropylimidazole can be compared with other similar compounds, such as:
2-Isopropylimidazole: Similar in structure but with the isopropyl group attached to the second position of the imidazole ring.
1-Methylimidazole: Another N-substituted imidazole, where the substituent is a methyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propriétés
IUPAC Name |
1-propan-2-ylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-6(2)8-4-3-7-5-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIORGCOGQZEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074645 | |
| Record name | 1H-Imidazole, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4532-96-1 | |
| Record name | 1-(1-Methylethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4532-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 1-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004532961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 1-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Isopropylimidazole impact the biological activity of antifungal azoles when complexed with Gold(III)?
A1: Research indicates that while this compound itself does not show significant antifungal activity, its complexation with Gold(III) leads to moderate activity against various microbial strains. [] This suggests that the Gold(III) ion plays a crucial role in enhancing the antimicrobial effectiveness. [] Interestingly, these complexes, including those with this compound, exhibit a mechanism of action linked to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. []
Q2: Can you provide examples of how this compound is utilized in the synthesis of metal-organic frameworks?
A2: this compound plays a crucial role in the directed preparation of polyoxovanadate-based copper frameworks (POVCFs). [] Depending on the base environment, it can be used to synthesize diverse frameworks with varying dimensionality, such as the 3D structure of [Cu0.5(this compound)2]2[V4O11] (POVCF 1). [] This highlights the versatility of this compound in tuning the structural and potentially catalytic properties of metal-organic frameworks.
Q3: What is the role of this compound in the synthesis of catalytically active gold complexes?
A3: this compound, alongside other structurally similar ligands, can be used to synthesize gold complexes with pyridine-based SNS ligands. [] For instance, reacting this compound with 2,6-dibromopyridine forms 2,6-bis(this compound-2-thione)pyridine (Bptp). [] This ligand, when combined with HAuCl4·H2O, forms the complex [(Bptp)AuCl2]Cl, which demonstrates catalytic activity in reducing 4-nitrophenol to 4-nitroaniline in the presence of NaBH4. []
Q4: What is the molecular formula, weight, and available spectroscopic data for this compound?
A4: While the provided research articles utilize this compound extensively, they primarily focus on its applications in coordination chemistry and material science. Therefore, specific details regarding its molecular formula, weight, and spectroscopic data are not included in those publications. This information can be found in chemical databases or supplier documentation.
Q5: How does the structure of this compound relate to its ability to act as a ligand in metal complexes?
A5: this compound possesses a nitrogen atom within its imidazole ring, which carries a lone pair of electrons. [, , ] This lone pair enables the molecule to act as a Lewis base, readily donating electrons to form coordinate bonds with metal ions like Gold(III) or Copper(II). [, ] The presence of the isopropyl group on the nitrogen also influences the steric environment around the metal center, potentially impacting the stability and reactivity of the resulting complex.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


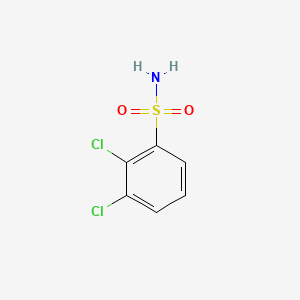

![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)
![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)
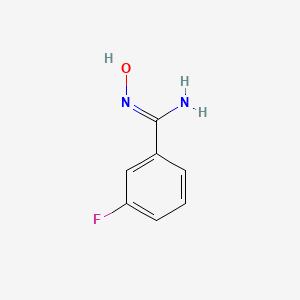
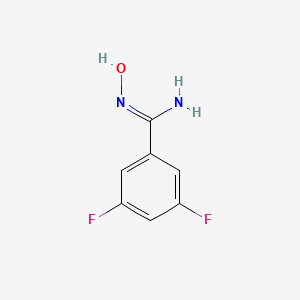
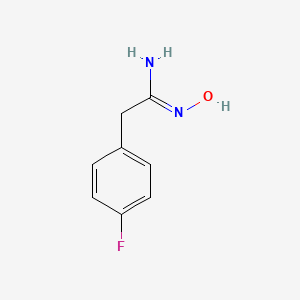

![2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1312528.png)
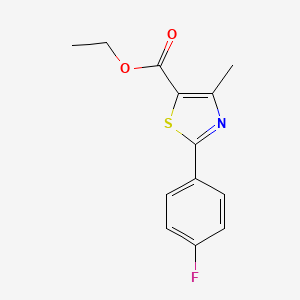

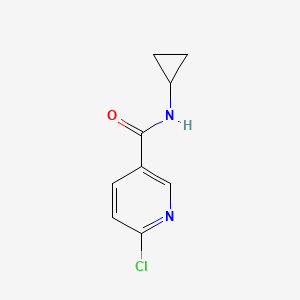
![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)
